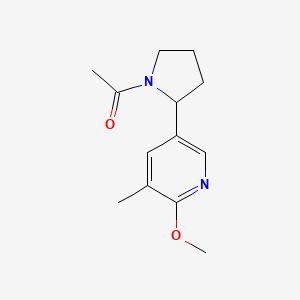
5-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with an isopropoxy group and a butylpiperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Substitution on the Piperidine Ring: The butyl group is introduced to the piperidine ring via alkylation using butyl halides under basic conditions.
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving suitable aldehydes and ammonia or ammonium salts.
Substitution on the Pyridine Ring: The isopropoxy group is introduced to the pyridine ring through an etherification reaction using isopropyl alcohol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy or butyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Reduced piperidine or pyridine derivatives.
Substitution: Substituted pyridine or piperidine derivatives with various functional groups.
Applications De Recherche Scientifique
5-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurological receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is investigated for its use as an intermediate in the synthesis of other complex organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine: Similar structure with a phenoxy group instead of an isopropoxy group.
5-(1-Butylpiperidin-2-yl)-2-methoxypyridine: Similar structure with a methoxy group instead of an isopropoxy group.
Uniqueness
5-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropoxy group may confer distinct electronic and steric properties, affecting its interactions with molecular targets and its overall pharmacokinetic profile.
Propriétés
Formule moléculaire |
C17H28N2O |
|---|---|
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
5-(1-butylpiperidin-2-yl)-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C17H28N2O/c1-4-5-11-19-12-7-6-8-16(19)15-9-10-17(18-13-15)20-14(2)3/h9-10,13-14,16H,4-8,11-12H2,1-3H3 |
Clé InChI |
HFUQEFGUSGDLAN-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCCCC1C2=CN=C(C=C2)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


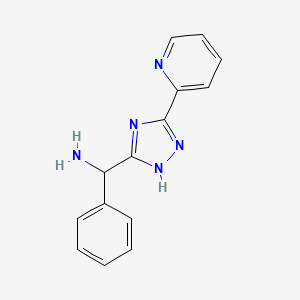
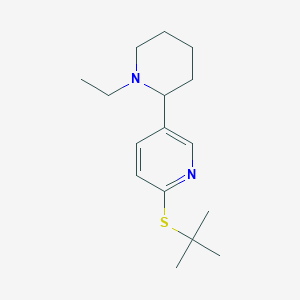
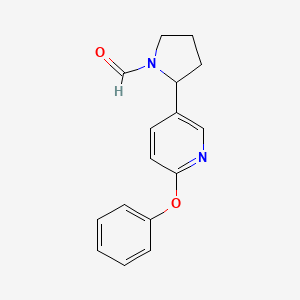
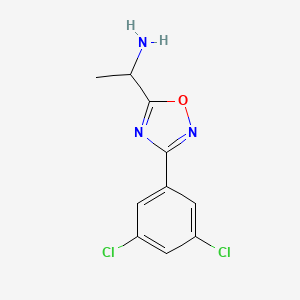

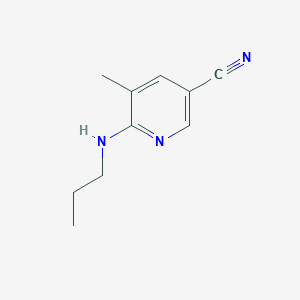
![3-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802053.png)
![2,3-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802066.png)

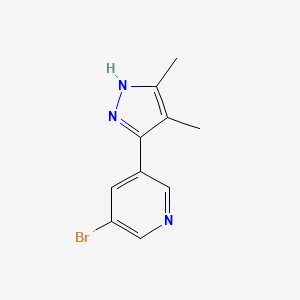
![6-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11802076.png)


